1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 4-position, linked to a piperazine moiety via an ethanone bridge. This structural framework is significant in medicinal chemistry due to the pharmacophoric properties of both benzothiazole and piperazine groups. Benzothiazole derivatives are known for their anticancer, antimicrobial, and antiviral activities, while piperazine enhances solubility and modulates receptor binding .
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9(18)16-5-7-17(8-6-16)13-15-12-10(14)3-2-4-11(12)19-13/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQIHMGMOXUYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with appropriate reagents to form the desired product. For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorinated benzothiazole ring.
Oxidation and Reduction: The ethanone group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can modify the ethanone group to form corresponding alcohols or carboxylic acids.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, making it a candidate for further research in various therapeutic areas:
Antimicrobial Activity
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has demonstrated antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests its potential use in developing new antibiotics or antimicrobial agents .
Antitumor Properties
In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of key enzymes related to cell proliferation, highlighting its potential as an anticancer agent .
Neuroprotective Effects
Research suggests that the compound may inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Studies
Several studies have contributed to understanding the applications of this compound:
- Antimicrobial Study : A study evaluated the effectiveness of the compound against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics .
- Anticancer Research : In vitro assays showed that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Neuroprotective Research : Investigations into the AChE inhibitory activity revealed that the compound has a strong binding affinity to AChE, indicating its potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and biological activities. Below is a detailed comparison:
Structural Analogues with Benzothiazole-Piperazine Hybrids
- Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone): Molecular Weight: 507.10 vs. target compound (~350–400 estimated). Key Differences: Incorporates a triazole-thioether linkage and dual benzothiazole groups.
- Compound 5k (2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone): Molecular Weight: 490.13. Key Differences: Replaces benzothiazole with benzimidazole, altering hydrogen-bonding capacity. Activity: Lower molecular weight and distinct nitrogen-rich structure may influence pharmacokinetics .
Tetrazole-Piperazine Derivatives
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28): Synthesis: Derived from aryl aniline and sodium azide, followed by piperidine coupling . Key Differences: Tetrazole ring (aromatic, nitrogen-rich) vs. benzothiazole. Tetrazoles offer metabolic stability but lack the fused aromatic system of benzothiazole, reducing rigidity . Activity: Antimicrobial screening showed efficacy comparable to standard drugs, though mechanisms may differ due to structural disparities .
Urea-Linked Piperazine-Thiazole Derivatives
- Compounds 11a–11o (Molecules, 2013): General Structure: 1-Aryl-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea. Key Differences: Urea linker and thiazole core vs. ethanone-bridged benzothiazole. Activity: Varied substituents (e.g., Cl, CF₃) influenced yields (83.7–88.9%) and mass spectral profiles (m/z 466.2–602.2). The urea group enables hydrogen bonding, a feature absent in the target compound .
Chlorophenyl-Piperazine Derivatives
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (Acta Cryst., 2009): Key Differences: Phenyl group instead of chlorobenzo[d]thiazole. Simpler structure with reduced steric hindrance. Activity: Piperazine derivatives in this class are associated with antipsychotic and anticancer effects, but the absence of a fused heterocycle may limit target specificity .
Comparative Data Table
Key Findings and Insights
Structural Rigidity: The fused benzothiazole ring in the target compound likely enhances binding affinity compared to non-fused analogs (e.g., tetrazoles or urea derivatives) due to reduced conformational flexibility .
Substituent Effects : Chlorine at the 4-position may improve metabolic stability and lipophilicity, contrasting with electron-withdrawing groups (e.g., CF₃) in urea derivatives, which prioritize hydrogen bonding .
Biological Activity
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a compound belonging to the class of benzothiazole derivatives, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential neuroprotective effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3OS, with a molecular weight of 295.79 g/mol. Its structure features a chlorinated benzothiazole ring connected to a piperazine moiety and an ethanone group. The unique arrangement of these functional groups contributes significantly to its biological properties.
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacteria and fungi. In one study, derivatives of benzothiazole were synthesized and tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been demonstrated through various in vitro studies. A study evaluated the cytotoxicity of several piperazine derivatives on cancer cell lines, including liver (HUH7, HEPG2) and breast cancer (MCF7) cells. The compound exhibited significant growth inhibition with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HUH7 | 5.0 |
| MCF7 | 3.5 |
| HCT116 | 4.2 |
3. Neuroprotective Effects
Recent studies have also explored the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain .
Molecular docking studies suggest that this compound interacts with specific proteins involved in disease pathways. Its binding affinity with proteins relevant to antimicrobial and anticancer activities indicates its mechanism of action at the molecular level .
Case Studies
Case Study 1: Anticancer Activity in Liver Cancer Cells
A series of experiments were conducted to evaluate the efficacy of the compound on liver cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed in treated cells compared to controls.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound demonstrated superior activity against certain bacterial strains, suggesting its potential as an alternative therapeutic agent.
Q & A
Basic: What are the standard synthetic routes for 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling a 4-chlorobenzo[d]thiazole precursor with a piperazine derivative via nucleophilic substitution or alkylation. For example:
- Step 1: React 4-chlorobenzo[d]thiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the thiazole intermediate.
- Step 2: Couple the intermediate with piperazine under reflux in acetonitrile or dichloromethane .
- Characterization: Intermediates are monitored via TLC and purified using column chromatography. Final products are validated using ¹H/¹³C-NMR (to confirm piperazine ring protons at δ 2.5–3.5 ppm and carbonyl groups at ~170 ppm) and HRMS (to verify molecular ion peaks) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H-NMR identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C-NMR confirms carbonyl (C=O) at ~170 ppm and chlorinated benzothiazole carbons .
- IR Spectroscopy: Detects C=O stretching (~1650–1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry: HRMS provides exact mass (e.g., [M+H]⁺ for C₁₃H₁₃ClN₃OS: theoretical 294.04, observed 294.05) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
Methodological Answer:
- Comparative Assays: Conduct parallel studies using standardized protocols (e.g., MTT assays for cytotoxicity, MIC tests for antimicrobial activity) to eliminate variability in experimental conditions .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., methyl vs. chloro substituents on benzothiazole) to isolate substituent effects. For example, chloro groups enhance lipophilicity and membrane permeability, potentially increasing anticancer activity .
- Target Validation: Use knockdown models (siRNA) or competitive binding assays to confirm interactions with specific targets (e.g., tubulin for anticancer activity ).
Advanced: What strategies optimize the synthetic yield of this compound, and how do reaction conditions influence byproducts?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency versus dichloromethane, reducing side reactions .
- Catalyst Use: Additives like KI or phase-transfer catalysts (e.g., TBAB) accelerate piperazine coupling, minimizing dimerization byproducts.
- Reaction Monitoring: Real-time HPLC-MS identifies intermediates and byproducts (e.g., unreacted chloroacetyl chloride derivatives), enabling rapid adjustments .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determines bond lengths (e.g., C-Cl ~1.73 Å), dihedral angles between benzothiazole and piperazine rings, and packing interactions. For example, a planar benzothiazole moiety may enhance π-stacking with biological targets .
- Electrostatic Potential Maps: DFT calculations (e.g., using Gaussian) highlight electron-deficient regions (e.g., chloro-substituted benzothiazole) for electrophilic interactions .
Basic: What are the recommended protocols for evaluating this compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then analyze via HPLC to detect degradation products (e.g., hydrolysis of the ketone group).
- Metabolic Stability: Use microsomal assays (human liver microsomes + NADPH) to quantify CYP450-mediated oxidation. LC-MS/MS identifies metabolites (e.g., N-dealkylation of piperazine) .
Advanced: How can researchers leverage computational tools to predict binding modes with neurological targets (e.g., 5-HT receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions. The piperazine ring may form hydrogen bonds with Asp³.³² of 5-HT₁A receptors, while the benzothiazole engages in hydrophobic contacts .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand residence time (>50 ns) .
Basic: What in vitro assays are most suitable for preliminary screening of anticancer activity?
Methodological Answer:
- Cell Viability Assays: MTT or CellTiter-Glo on panels (e.g., NCI-60) to identify sensitive lines (e.g., breast cancer MCF-7).
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining and caspase-3 activation .
- Migration/Invasion: Boyden chamber assays to assess metastatic potential inhibition .
Advanced: How do structural modifications (e.g., replacing chloro with methyl groups) alter pharmacokinetic profiles?
Methodological Answer:
- LogP Measurements: Chloro substituents increase logP (e.g., from 2.1 to 2.8), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolism Studies: Methyl groups undergo faster hepatic oxidation, shortening half-life (t₁/₂ from 8h to 4h in rat models) .
- Protein Binding: Surface plasmon resonance (SPR) shows chloro derivatives bind >90% to albumin, reducing free plasma concentration .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
